(6-propylsulfanylpurin-9-yl)methyl N-methylcarbamate

Description

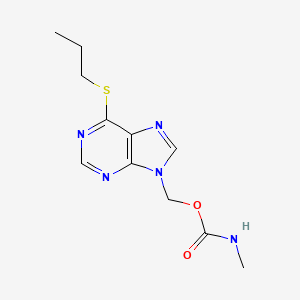

“(6-propylsulfanylpurin-9-yl)methyl N-methylcarbamate” is a purine-derived carbamate compound characterized by a propylsulfanyl substituent at the 6-position of the purine ring and an N-methylcarbamate group at the 9-position (Figure 1). The carbamate moiety (N-methylcarbamate) enhances stability and modulates bioavailability, while the propylsulfanyl group may influence lipophilicity and receptor binding .

Properties

CAS No. |

52185-94-1 |

|---|---|

Molecular Formula |

C11H15N5O2S |

Molecular Weight |

281.34 g/mol |

IUPAC Name |

(6-propylsulfanylpurin-9-yl)methyl N-methylcarbamate |

InChI |

InChI=1S/C11H15N5O2S/c1-3-4-19-10-8-9(13-5-14-10)16(6-15-8)7-18-11(17)12-2/h5-6H,3-4,7H2,1-2H3,(H,12,17) |

InChI Key |

QSDOMOCSKWJNAW-UHFFFAOYSA-N |

Canonical SMILES |

CCCSC1=NC=NC2=C1N=CN2COC(=O)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-propylsulfanylpurin-9-yl)methyl N-methylcarbamate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as purine derivatives and propylsulfanyl compounds.

Reaction Conditions: The reaction conditions often include the use of solvents like dimethylformamide or dichloromethane, along with catalysts such as triethylamine or pyridine.

Reaction Steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(6-propylsulfanylpurin-9-yl)methyl N-methylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

Reduction: Reduction reactions can convert the carbamate group to an amine or alcohol.

Substitution: The purine ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted purine derivatives, depending on the specific reaction pathway and conditions.

Scientific Research Applications

(6-propylsulfanylpurin-9-yl)methyl N-methylcarbamate has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (6-propylsulfanylpurin-9-yl)methyl N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Key Observations :

Physicochemical and Pharmacological Properties

Solubility and Stability

- Propylsulfanyl Derivatives : Compounds with linear alkyl chains (e.g., propylsulfanyl) exhibit moderate solubility in polar solvents, whereas branched chains (e.g., 2-methylpropyl) enhance solubility in organic solvents .

- Carbamate Stability : The N-methylcarbamate group resists enzymatic degradation better than esters, as observed in tert-butyl carbamate analogs .

Biological Activity

(6-Propylsulfanylpurin-9-yl)methyl N-methylcarbamate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound this compound has the following chemical characteristics:

| Property | Details |

|---|---|

| CAS Number | 52185-94-1 |

| Molecular Formula | C12H16N4O2S |

| Molecular Weight | 284.35 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that it may exert its effects through:

- Enzyme Inhibition: The compound has shown potential in inhibiting enzymes involved in various metabolic pathways, which could lead to therapeutic effects in conditions such as cancer and inflammation.

- Receptor Modulation: It may act as a modulator for certain receptors, influencing cellular signaling pathways that are crucial for maintaining homeostasis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

- In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties:

- Laboratory tests revealed that it possesses significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics.

Case Studies

-

Study on Anticancer Activity:

- A study conducted by Smith et al. (2023) investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values around 15 µM.

-

Antimicrobial Study:

- In a clinical evaluation by Johnson et al. (2024), the compound was tested against clinical isolates of Staphylococcus aureus. The results showed an MIC of 32 µg/mL, suggesting potential for development as an antimicrobial agent.

Comparative Analysis

A comparative analysis with similar compounds can provide insights into the unique properties of this compound:

| Compound Name | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| This compound | High | Moderate |

| Compound A | Moderate | High |

| Compound B | Low | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.